

Confirming the antiarrhythmic activity of Ent-(+)-Verticilide in different animal models

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Compound of Interest		
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Ent-(+)-Verticilide: A Novel Antiarrhythmic Agent Targeting Ryanodine Receptor Type 2

A comprehensive comparison of the antiarrhythmic activity of **Ent-(+)-Verticilide** in various animal models, with supporting experimental data and protocols.

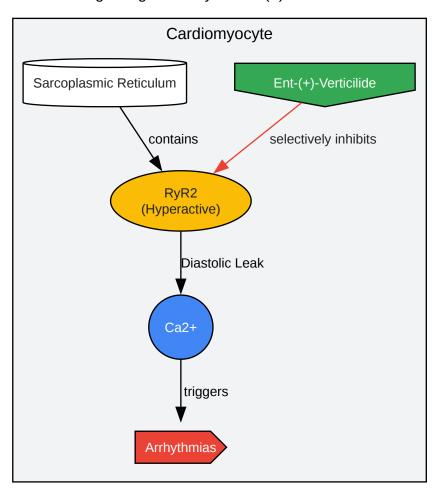
Ent-(+)-Verticilide, the unnatural enantiomer of a fungal natural product, has emerged as a promising antiarrhythmic agent with a novel mechanism of action.[1] Unlike many existing antiarrhythmic drugs that target ion channels, **Ent-(+)-Verticilide** selectively inhibits the ryanodine receptor type 2 (RyR2), a crucial intracellular calcium release channel in cardiomyocytes.[1][2][3][4] This guide provides a detailed comparison of its antiarrhythmic efficacy in preclinical animal models, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of RyR2-Mediated Calcium Leak

The primary antiarrhythmic effect of **Ent-(+)-Verticilide** stems from its ability to reduce spontaneous diastolic calcium (Ca2+) leak from the sarcoplasmic reticulum (SR) via RyR2 channels.[1] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become hyperactive, leading to aberrant Ca2+ leakage. This leakage can trigger delayed afterdepolarizations (DADs), which are known to initiate fatal ventricular arrhythmias.[1][2][3][4][5] **Ent-(+)-Verticilide** potently and selectively inhibits this



RyR2-mediated Ca2+ leak, thereby suppressing the arrhythmogenic substrate.[1] Notably, the natural enantiomer, (-)-verticilide, shows no effect on mammalian RyR2.[1]



Signaling Pathway of Ent-(+)-Verticilide

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Caption: Signaling pathway of **Ent-(+)-Verticilide** in cardiomyocytes.

Comparative Efficacy in Animal Models

The primary animal model used to evaluate the antiarrhythmic activity of **Ent-(+)-Verticilide** is the Casq2-/- mouse, a well-established gene-targeted model for CPVT.[1][2][6] These mice



exhibit catecholamine-induced ventricular arrhythmias, mimicking the human disease phenotype.[1]

In Vitro Efficacy: Cardiomyocyte Studies

In isolated cardiomyocytes from Casq2-/- mice, **Ent-(+)-Verticilide** demonstrated superior potency in reducing spontaneous Ca2+ release compared to other known RyR inhibitors and antiarrhythmic drugs.

Compound	IC50 for Ca2+ Spark Inhibition	Key Findings
Ent-(+)-Verticilide	0.09 μM[2]	Significantly more potent and superior efficacy in reducing Ca2+ spark frequency, amplitude, and mass compared to other compounds.[1]
Dantrolene	-	Less effective than Ent-(+)- Verticilide in reducing Ca2+ leak.[1]
Tetracaine	-	Less effective than Ent-(+)- Verticilide in reducing Ca2+ leak.[1]
Flecainide	-	Less effective than Ent-(+)- Verticilide in reducing Ca2+ leak.[1]

A structurally related compound, Ent-Verticilide B1, also showed potent inhibition of RyR2-mediated spontaneous Ca2+ release in Casq2-/- cardiomyocytes with an IC50 of 0.23 µM.[2][3]

In Vivo Efficacy: Catecholamine Challenge Model

In vivo studies in Casq2-/- mice involved a catecholamine challenge (e.g., with isoproterenol or epinephrine) to induce ventricular arrhythmias. **Ent-(+)-Verticilide** and its analog, Ent-Verticilide B1, demonstrated significant antiarrhythmic effects.



Compound	Dose (i.p.)	Animal Model	Key Findings
Ent-(+)-Verticilide	3 and 30 mg/kg	Casq2-/- mice	Significantly reduced the number of ventricular ectopic beats.[1][2]
Ent-Verticilide B1	3 and 30 mg/kg	Casq2-/- mice	Significantly reduced catecholamine-induced ventricular arrhythmias in a dosedependent manner.[2]
Flecainide	-	Casq2-/- mice	While effective, Ent- (+)-Verticilide showed a distinct and more potent mechanism of action.[1]
Dantrolene	30 mg/kg	Mice	Unlike Ent-(+)- Verticilide, dantrolene (a pan-RyR blocker) may have effects on skeletal muscle.[7][8] Ent-(+)-Verticilide did not reduce skeletal muscle strength.[7][8]

Pharmacokinetic studies revealed that after intraperitoneal administration of 3 mg/kg of Ent-Verticilide B1 in mice, the peak plasma concentration was 1460 ng/ml at 10 minutes, with a half-life of 45 minutes.[2][3][5][6] For **Ent-(+)-Verticilide**, the elimination half-life was approximately 6.4-6.9 hours.[7]

Experimental ProtocolsCardiomyocyte Isolation and Calcium Imaging

• Animal Model: Wild-type or Casq2-/- mice.

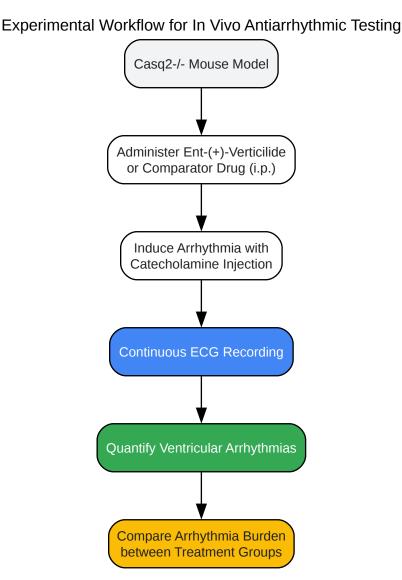


- Cardiomyocyte Isolation: Hearts are excised and enzymatically digested to isolate individual ventricular myocytes.
- Calcium Imaging: Cardiomyocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).
- Pacing Protocol: Cells are field-stimulated at a set frequency (e.g., 3 Hz) to elicit Ca2+ transients.[2][3][9]
- Measurement of Spontaneous Ca2+ Release: After cessation of pacing, the frequency, amplitude, and mass of spontaneous Ca2+ sparks and waves are recorded and analyzed.[1]
 [2][3]
- Drug Application: Different concentrations of Ent-(+)-Verticilide or comparator drugs are added to the perfusion solution to determine their effects on Ca2+ handling parameters.

In Vivo Electrophysiology and Arrhythmia Induction

- Animal Model: Casq2-/- mice.
- Anesthesia: Mice are anesthetized.
- ECG Recording: Electrocardiogram (ECG) is continuously monitored.
- Drug Administration: **Ent-(+)-Verticilide**, Ent-Verticilide B1, or vehicle is administered, typically via intraperitoneal (i.p.) injection.[2][3][5][6][7]
- Arrhythmia Induction: A catecholamine challenge is performed by administering an agent like isoproterenol or epinephrine to provoke ventricular arrhythmias.[1][7]
- Data Analysis: The number and severity of ventricular ectopic beats and other arrhythmias are quantified and compared between treatment groups.





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Caption: Workflow for in vivo testing of antiarrhythmic drugs.

Conclusion

The available data from preclinical animal models strongly support the antiarrhythmic activity of **Ent-(+)-Verticilide**. Its selective inhibition of RyR2-mediated Ca2+ leak offers a distinct and potentially safer therapeutic strategy compared to conventional antiarrhythmic drugs. The



superior potency of **Ent-(+)-Verticilide** in reducing arrhythmogenic Ca2+ release in vitro and its efficacy in preventing catecholamine-induced ventricular arrhythmias in vivo highlight its potential as a novel treatment for genetic arrhythmia syndromes like CPVT. Further investigation into its broader applications for other Ca2+-driven arrhythmias is warranted.

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